molecular formula C15H22ClNO2 B3106920 Methyl (cyclohexylamino)(phenyl)acetate hydrochloride CAS No. 1609395-44-9

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride

Cat. No.: B3106920
CAS No.: 1609395-44-9
M. Wt: 283.79 g/mol
InChI Key: OIHOOYSBZIDAOV-UHFFFAOYSA-N
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Description

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride is a chemical compound with the molecular formula C15H21NO2·HCl and a molecular weight of 283.8 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl (cyclohexylamino)(phenyl)acetate hydrochloride typically involves the reaction of cyclohexylamine with phenylacetic acid, followed by esterification with methanol and subsequent hydrochloride salt formation . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl (cyclohexylamino)(phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride can be compared with similar compounds such as:

This compound’s unique combination of a cyclohexylamino group and a phenylacetate moiety, along with its hydrochloride salt form, provides distinct chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(cyclohexylamino)-2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-18-15(17)14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13;/h2,4-5,8-9,13-14,16H,3,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHOOYSBZIDAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-44-9
Record name Benzeneacetic acid, α-(cyclohexylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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